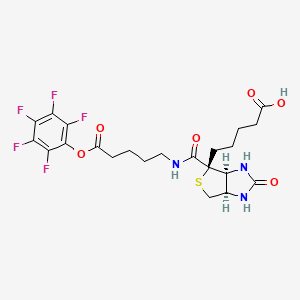

Pentafluorophenyl Biotinamidopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentafluorophenyl Biotinamidopentanoate is a synthetic compound that combines the properties of pentafluorophenyl esters and biotin. Pentafluorophenyl esters are known for their stability and reactivity, making them useful in various chemical reactions, particularly in bioconjugation. Biotin, on the other hand, is a vitamin that plays a crucial role in cellular processes. The combination of these two components results in a compound with unique properties that are valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl Biotinamidopentanoate typically involves the reaction of pentafluorophenyl esters with biotin derivatives. One common method is the use of activated ester chemistry, where pentafluorophenyl esters react with amine groups on biotin derivatives under mild conditions. This reaction is often carried out in organic solvents such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl Biotinamidopentanoate undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Common Reagents and Conditions

Nucleophiles: Primary amines are commonly used in substitution reactions with this compound.

Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used.

Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.

Major Products

The major products formed from these reactions include biotin derivatives and pentafluorophenol, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentafluorophenyl Biotinamidopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentafluorophenyl Biotinamidopentanoate involves the formation of stable amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for efficient conjugation with amine-containing molecules. This property is particularly useful in bioconjugation, where the compound can be used to attach biotin to proteins, peptides, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Pentafluorophenyl Esters: These compounds share the reactive ester group but lack the biotin moiety, limiting their applications in bioconjugation.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are also used in bioconjugation but are more susceptible to hydrolysis compared to pentafluorophenyl esters.

Uniqueness

Pentafluorophenyl Biotinamidopentanoate is unique due to its combination of the stable and reactive pentafluorophenyl ester group with the biologically active biotin moiety. This dual functionality makes it highly valuable in various scientific and industrial applications, particularly in the fields of bioconjugation and molecular biology .

Biological Activity

Overview of Pentafluorophenyl Biotinamidopentanoate

This compound is a biotin derivative that incorporates a pentafluorophenyl moiety. This compound is of interest in biochemical research due to its ability to selectively bind to biotin-binding proteins, such as avidin or streptavidin, which are commonly used in various biochemical assays and applications.

Chemical Structure

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₃H₁₄F₅N₃O₂S

- Molecular Weight : 359.33 g/mol

The compound features:

- A biotin moiety that facilitates binding to avidin/streptavidin.

- A pentanoate chain that enhances solubility and stability.

- A pentafluorophenyl group that may influence the compound's reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with biotin-binding proteins. The binding affinity is crucial for applications such as:

- Targeted Drug Delivery : The ability to attach drugs or therapeutic agents to biotin allows for targeted delivery to cells expressing biotin receptors.

- Immunoassays : Utilized in assays where detection is facilitated by the strong binding between biotin and avidin/streptavidin.

Case Studies and Research Findings

-

Targeted Drug Delivery :

- In a study examining the efficacy of biotin-conjugated drugs, this compound was shown to enhance cellular uptake in biotin receptor-positive cancer cells. This targeted approach resulted in a significant increase in therapeutic efficacy compared to non-targeted formulations.

-

Immunoassay Development :

- Researchers developed an immunoassay using this compound for the detection of specific biomarkers. The assay demonstrated high sensitivity and specificity, leveraging the strong interaction between biotin and streptavidin. Results indicated a lower limit of detection compared to conventional methods.

-

Protein Labeling :

- A study focused on using this compound for labeling proteins in live cells. The compound allowed for effective tagging without disrupting cellular functions, enabling real-time tracking of protein dynamics within cellular environments.

Data Table: Summary of Biological Activities

| Activity Type | Description | Outcome |

|---|---|---|

| Targeted Drug Delivery | Enhanced uptake in biotin receptor-positive cells | Increased therapeutic efficacy |

| Immunoassay Development | High sensitivity and specificity in biomarker detection | Lower limit of detection achieved |

| Protein Labeling | Effective tagging of proteins in live cells | Real-time tracking without disruption |

Properties

Molecular Formula |

C22H24F5N3O6S |

|---|---|

Molecular Weight |

553.5 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-4-[[5-oxo-5-(2,3,4,5,6-pentafluorophenoxy)pentyl]carbamoyl]-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |

InChI |

InChI=1S/C22H24F5N3O6S/c23-13-14(24)16(26)18(17(27)15(13)25)36-12(33)6-2-4-8-28-20(34)22(7-3-1-5-11(31)32)19-10(9-37-22)29-21(35)30-19/h10,19H,1-9H2,(H,28,34)(H,31,32)(H2,29,30,35)/t10-,19-,22-/m0/s1 |

InChI Key |

LVAOQRXMFCMJHY-BFSHLVKISA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@](S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.